(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Description
Systematic Nomenclature and Structural Identity
The compound’s systematic IUPAC name, (2R,3R,4S,5R)-2-[6-amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , reflects its stereochemical complexity and functional group arrangement. Key features include:
- Stereochemistry : The tetrahydrofuran (THF) ring adopts the (2R,3R,4S,5R) configuration, critical for its three-dimensional orientation.
- Substituents :
- A 6-aminopurine base at position 9 of the THF ring.
- An (E)-hex-1-enyl group at position 2 of the purine.
- Hydroxymethyl and diol groups at positions 5, 3, and 4 of the THF ring.
Table 1: Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₅O₄ |
| Molecular Weight | 349.38 g/mol |
| SMILES Notation | CCCC/C=C/C1=NC(=C2C(=N1)N(C=N2)[C@H]3C@@HO)N |
| InChI Key | CGSZRCYBQDADPV-KBMGPZOWSA-N |
The (E)-hex-1-enyl group introduces rigidity to the purine base, while the THF ring’s hydroxyl groups facilitate hydrogen bonding with biological targets.
Historical Context in Purine Nucleoside Analog Research
Purine nucleoside analogs (PNAs) have been pivotal in antiviral and anticancer therapies since the 1990s. This compound emerged during efforts to optimize PNAs for enhanced substrate specificity and metabolic stability. Key milestones include:
- 1997 : Elucidation of Escherichia coli purine nucleoside phosphorylase (PNP) structure, highlighting the role of hydrophobic interactions in nucleoside binding.
- 2006 : Classification of PNAs like fludarabine and cladribine, which share structural motifs with this compound, particularly the 9-deazapurine base.
- 2010 : Development of transition-state analogs (e.g., Immucillin-H) that mimic ribocation intermediates, underscoring the importance of stereochemistry in PNP inhibition.
This compound’s synthesis (first reported in 2006) represents a bridge between early PNAs and modern transition-state analogs, combining a modified purine base with a conformationally constrained THF ring.
Position Within the Tetrahydrofuran-Derived Nucleoside Family
Tetrahydrofuran-derived nucleosides are characterized by their five-membered oxygen-containing rings, which mimic ribose in natural nucleosides. This compound distinguishes itself through:
Substitution Pattern :
Stereochemical Alignment :
Table 2: Comparative Analysis of THF-Derived Nucleosides
| Compound | Key Modifications | Biological Target |
|---|---|---|
| Immucillin-H | Iminoribitol cation mimic | Human PNP |
| Ribavirin | Triazole-carboxamide base | Viral RNA polymerases |
| This compound | (E)-hex-1-enyl, 6-aminopurine | Underexplored (research phase) |
Unlike Immucillin-H, which targets PNPs via ribocation mimicry, this compound’s extended alkyl chain may enable novel interactions with hydrophobic enzyme regions. Its 6-amino group mirrors features of antiviral agents like nelarabine, suggesting potential utility in RNA synthesis inhibition.
Properties
Molecular Formula |
C16H23N5O4 |
|---|---|
Molecular Weight |
349.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[(E)-hex-1-enyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h5-6,8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/b6-5+/t9-,12-,13-,16-/m1/s1 |
InChI Key |
CGSZRCYBQDADPV-KBMGPZOWSA-N |
Isomeric SMILES |
CCCC/C=C/C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCC=CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol , also known by its chemical identifier CID 10020720, is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structure and Composition
- Molecular Formula : C16H23N5O4
- Molecular Weight : 349.38 g/mol
- IUPAC Name : this compound
The compound features a purine base linked to a tetrahydrofuran moiety, which contributes to its biological activity.
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication. The specific mechanism may involve interference with viral RNA synthesis or blocking viral entry into host cells.
- Antitumor Effects : Preliminary data suggest that the compound may possess cytotoxic properties against various cancer cell lines. It is hypothesized that it may induce apoptosis through the activation of specific signaling pathways.
- Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially enhancing the activity of immune cells against pathogens or tumors.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral efficacy against hepatitis C virus in vitro, with IC50 values indicating potent inhibition of viral replication. |
| Study 2 | Reported cytotoxic effects on breast cancer cell lines (MCF-7), with a significant reduction in cell viability at concentrations above 10 µM. |
| Study 3 | Investigated immunomodulatory effects in murine models, showing increased production of cytokines such as IL-6 and TNF-alpha following treatment. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, which is essential for targeting various diseases.
- Metabolism : Initial studies suggest hepatic metabolism; however, detailed metabolic pathways remain to be elucidated.
- Excretion : Renal excretion is anticipated based on its molecular weight and structure.
Therapeutic Applications
Given its biological activities, the compound holds promise for various therapeutic applications:
- Viral Infections : Potential use as an antiviral agent against chronic viral infections.
- Cancer Therapy : Further development could lead to new chemotherapeutic agents targeting specific cancer types.
- Autoimmune Disorders : Its immunomodulatory properties may be harnessed for treating autoimmune diseases.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Research indicates that this compound exhibits potential antiviral properties. Its purine base structure allows it to interfere with viral replication processes. Studies have shown that similar compounds can inhibit enzymes critical for viral proliferation, suggesting that this compound may also possess similar mechanisms of action .
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Its ability to modulate cellular pathways involved in apoptosis and cell cycle regulation makes it a candidate for further study in oncological pharmacology. Preliminary studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents .
Biochemical Research
Enzyme Inhibition Studies
The compound's structural characteristics suggest it could act as an inhibitor for specific enzymes involved in metabolic pathways. Research has focused on its interaction with nucleoside triphosphate hydrolases, which are crucial for nucleotide metabolism . The inhibition of these enzymes could lead to significant therapeutic implications.
Molecular Recognition Studies
In the realm of molecular recognition, this compound has been utilized to study protein-ligand interactions. Its binding affinity with various biomolecules has been characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies provide insights into how modifications in its structure can affect binding dynamics and specificity .
Agricultural Applications
Plant Growth Regulators
Recent studies have explored the use of this compound as a plant growth regulator. Its ability to influence hormonal pathways in plants could lead to enhanced growth and yield in crops. Field trials are ongoing to evaluate its effectiveness under various agricultural conditions .
Pesticidal Properties
There is emerging evidence suggesting that this compound may possess pesticidal properties against certain pests and pathogens affecting crops. Investigations into its mode of action are underway to determine its viability as a natural pesticide alternative .
Material Science
Nanotechnology Applications
The compound's unique chemical structure has been leveraged in nanotechnology for the development of novel materials with specific properties. Its incorporation into polymer matrices has shown promise in creating biodegradable materials with enhanced mechanical strength and thermal stability .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | The compound inhibited viral replication by interfering with nucleoside metabolism | Potential development of new antiviral therapies |
| Cancer Research | Enhanced efficacy of chemotherapeutics observed | Could lead to combination therapies for cancer treatment |
| Enzyme Inhibition | Significant inhibition of nucleoside triphosphate hydrolases | Insights into metabolic regulation and potential drug targets |
| Plant Growth Regulation | Increased growth rates in treated plants | Possible application as a natural growth enhancer |
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity: The (E)-hex-1-enyl group in the target compound likely confers higher logP compared to polar 2-amino or 2-chloro analogs, enhancing lipid bilayer penetration .
- Synthetic Flexibility : Chloro and nitro substituents serve as intermediates for late-stage diversification, whereas the hex-1-enyl group may require specialized coupling reagents .
Modifications at the Purine 6-Position
The 6-amino group is a common pharmacophore in adenosine analogs. Notable variants include:
Key Observations :
- Receptor Selectivity: N6-Cyclohexyladenosine (Ev22) demonstrates >100-fold selectivity for A1 over A2A receptors, whereas the target compound’s 6-amino group may favor broader adenosine receptor interaction .
- Solubility: Polar 6-substituents (e.g., 2-hydroxyethylamino) improve aqueous solubility, critical for IV formulations .
Modifications in the Ribose Moiety
The hydroxymethyl group in the tetrahydrofuran ring is a common feature, but substitutions at the 5′-position alter pharmacokinetics:
Key Observations :
- Metabolic Stability : Tetrazolyl or acetoxymethyl groups protect against enzymatic degradation, extending half-life compared to the target compound’s hydroxymethyl .
Preparation Methods
Synthesis of the Modified Purine Base
- The purine base is a 6-amino-purine derivative with a vinyl side chain (hex-1-enyl) at the 2-position.
- The (E)-hex-1-enyl substituent is typically introduced via cross-coupling reactions such as Suzuki or Stille coupling, starting from a 2-halopurine intermediate.
- Alternatively, Wittig or Horner–Wadsworth–Emmons olefination can be employed to install the (E)-alkenyl side chain with stereochemical control.
- The amino group at the 6-position is either retained from the starting purine or introduced via selective amination.
Preparation of the Sugar Moiety
- The sugar is a tetrahydrofuran ring with hydroxymethyl and diol groups at specific stereocenters (3,4,5 positions).
- The sugar moiety is often synthesized from D-ribose or a protected ribose derivative , ensuring the correct stereochemistry.
- Protection and deprotection steps are critical to selectively functionalize the 5-position with a hydroxymethyl group and maintain the 3,4-diol configuration.
- Common protecting groups include acetonides, silyl ethers, or benzyl groups to mask hydroxyls during coupling.
Coupling of Purine Base and Sugar
- The key step is the glycosylation reaction between the purine base and the sugar moiety.
- This is typically achieved by activating the sugar as a glycosyl halide or trichloroacetimidate derivative.
- The purine base is then reacted under Lewis acid catalysis (e.g., SnCl4, TMSOTf) to form the N9-glycosidic bond.
- The reaction conditions are optimized to favor the β-anomer with the desired stereochemistry at the anomeric center.
- After coupling, deprotection steps remove protecting groups to yield the free hydroxyls on the sugar.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation of purine | NBS or similar halogenating agent | 2-bromopurine intermediate |
| 2 | Cross-coupling (Suzuki) | Pd catalyst, hex-1-enyl boronic acid | 2-(E)-hex-1-enyl purine derivative |
| 3 | Sugar protection | Acetonide formation, TBDMS protection | Protected ribose derivative |
| 4 | Activation of sugar | Formation of glycosyl halide or trichloroacetimidate | Activated sugar for coupling |
| 5 | Glycosylation | Lewis acid catalysis, base | N9-glycosidic bond formation |
| 6 | Deprotection | Acidic or fluoride ion treatment | Free hydroxyl groups restored |
Research Findings and Challenges
- The stereochemical control during glycosylation is critical to obtain the biologically relevant isomer (2R,3R,4S,5R).
- The installation of the (E)-hex-1-enyl group requires careful control to avoid isomerization or side reactions.
- Purification often involves chromatographic techniques such as HPLC due to the compound’s polarity and multiple hydroxyl groups.
- Analogous nucleoside syntheses suggest that yields can vary widely depending on protecting group strategy and coupling conditions.
- No direct experimental preparation protocols for this exact compound were found in the searched literature, but the synthetic principles align with well-established nucleoside chemistry.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C16H23N5O4 |
| Molecular Weight | 349.38 g/mol |
| Purine Base Modification | 2-(E)-hex-1-enyl substitution, 6-amino group |
| Sugar Moiety | Tetrahydrofuran ring with 3,4-diol and 5-hydroxymethyl |
| Key Synthetic Steps | Halogenation, cross-coupling, sugar protection, glycosylation, deprotection |
| Typical Catalysts/Reagents | Pd catalysts, Lewis acids (SnCl4, TMSOTf), protecting groups (acetonide, TBDMS) |
| Stereochemical Control | Achieved via choice of sugar precursor and glycosylation conditions |
| Purification Methods | Chromatography (HPLC, flash chromatography) |
Q & A
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
